molecular formula C34H28Br4N4O8 B1244740 Bastadin 20

Bastadin 20

Cat. No.: B1244740
M. Wt: 940.2 g/mol
InChI Key: GBHLAOKSDGGNNZ-RIVOPQIESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bastadin 20 is a natural product found in Ianthella basta with data available.

Chemical Reactions Analysis

Methylation of Hydroxyl Groups

Bastadin 20 contains two phenolic and two oxime hydroxyl groups, which undergo methylation under basic conditions.

Reaction Conditions :

  • Reagents : Methyl iodide (CH₃I), potassium carbonate (K₂CO₃)

  • Solvent : Dimethylformamide (DMF)

  • Product : Tetra-O-methyl ether derivative (C₃₈H₃₆Br₄N₄O₈)

Key Findings :

  • Complete methylation is confirmed by MALDI FTMS (m/z 1014.9143, Δmmu 2.1) and ¹H-NMR signals (δ 3.61–4.04 ppm for four methoxy groups) .

  • The reaction preserves the macrocyclic core while modifying solubility and receptor-binding properties .

Bromine Substitution Reactions

The tetrabrominated aromatic rings may participate in nucleophilic aromatic substitution (NAS), though experimental evidence is sparse.

Potential Reagents/Conditions :

  • Reagents : Sodium methoxide (NaOMe), palladium catalysts

  • Solvent : Polar aprotic solvents (e.g., DMSO)

Theoretical Products :

  • Debrominated analogs or substitution with -OCH₃/-NH₂ groups.

  • Steric hindrance from bromine atoms likely limits reactivity .

Oxidation of Phenolic Hydroxyls

Phenolic groups can be oxidized to quinones under strong oxidizing conditions.

Reagents :

  • KMnO₄, H₂O₂, or enzymatic systems (e.g., tyrosinase)

Expected Product :

  • Quinone derivatives with altered redox activity .

Reduction of Oxime Groups

Oximes may be reduced to secondary amines.

Reagents :

  • Hydrogen gas (H₂) with Pd/C or NaBH₄

Expected Product :

  • Amine derivatives with modified macrocyclic conformation .

Stability and Degradation

This compound is stable in organic solvents (MeOH, CHCl₃) but degrades in aqueous acidic/basic media:

Condition Observation Source
Acidic (pH < 3)Partial hydrolysis of oxime groups
Basic (pH > 10)Deprotonation of phenolic OH; potential ring-opening

Synthetic Modifications

This compound has been synthesized via macrolactamization of diaryl ether precursors :

Key Steps :

  • Oxidative coupling of brominated phenols using diaryl iodonium salts.

  • Macrolactamization of α,ω-diamine and α,ω-dicarboxylic acid precursors.

  • Final purification via reversed-phase HPLC .

Properties

Molecular Formula

C34H28Br4N4O8

Molecular Weight

940.2 g/mol

IUPAC Name

(12E,25E)-5,16,21,32-tetrabromo-4,17-dihydroxy-12,25-bis(hydroxyimino)-2,19-dioxa-10,27-diazapentacyclo[28.2.2.220,23.13,7.114,18]octatriaconta-1(32),3,5,7(38),14(37),15,17,20,22,30,33,35-dodecaene-11,26-dione

InChI

InChI=1S/C34H28Br4N4O8/c35-21-9-17-1-3-27(21)49-29-15-19(11-23(37)31(29)43)6-8-40-34(46)26(42-48)14-20-12-24(38)32(44)30(16-20)50-28-4-2-18(10-22(28)36)13-25(41-47)33(45)39-7-5-17/h1-4,9-12,15-16,43-44,47-48H,5-8,13-14H2,(H,39,45)(H,40,46)/b41-25+,42-26+

InChI Key

GBHLAOKSDGGNNZ-RIVOPQIESA-N

Isomeric SMILES

C1CNC(=O)/C(=N/O)/CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)C/C(=N\O)/C(=O)NCCC4=CC(=C(C(=C4)Br)O)OC5=C(C=C1C=C5)Br)Br)O)Br

Canonical SMILES

C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCCC4=CC(=C(C(=C4)Br)O)OC5=C(C=C1C=C5)Br)Br)O)Br

Synonyms

astadin 20
bastadin-20

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.